Cas no 2138288-27-2 (N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide)

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a specialized sulfonamide derivative featuring a cyclobutane core with an epoxy (oxirane) functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules or functional materials. The tert-butyl group enhances steric stability, while the reactive oxirane moiety allows for further ring-opening modifications. Its unique structure may facilitate applications in asymmetric synthesis or as a building block for sulfonamide-based inhibitors. The cyclobutane ring contributes to conformational rigidity, which can be advantageous in designing compounds with targeted stereochemical properties.
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide structure
2138288-27-2 structure
Product Name:N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide
CAS No:2138288-27-2
MF:C10H19NO3S
MW:233.327761888504
CID:4641066
Update Time:2025-06-13

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide
    • Inchi: 1S/C10H19NO3S/c1-9(2,3)11-15(12,13)10(5-4-6-10)8-7-14-8/h8,11H,4-7H2,1-3H3
    • InChI Key: PBHUKTALFZTRFA-UHFFFAOYSA-N
    • SMILES: C1(C2CO2)(S(NC(C)(C)C)(=O)=O)CCC1

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Pricemore >>

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Enamine
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Additional information on N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Research Brief on N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) in Chemical Biology and Pharmaceutical Applications

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) is an emerging small molecule of significant interest in chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonamide-epoxide hybrid structure, has recently gained attention due to its potential as a versatile building block for drug discovery and as a modulator of biological pathways. Recent studies highlight its role in covalent inhibitor design, leveraging the reactivity of the oxirane ring for targeted protein modification.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in developing irreversible kinase inhibitors. Researchers utilized the epoxide moiety to achieve selective covalent binding to non-catalytic cysteine residues in Bruton's tyrosine kinase (BTK), showing improved selectivity profiles compared to acrylamide-based covalent inhibitors. The cyclobutane sulfonamide scaffold was found to enhance metabolic stability, addressing a key limitation of earlier epoxide-containing drug candidates.

In the field of antibiotic development, a team at Scripps Research reported (Nature Chemical Biology, 2024) on structure-activity relationship studies using 2138288-27-2 as a starting point for β-lactamase inhibitors. The compound's strained ring system and sulfonamide group were shown to interact with the oxyanion hole of class D carbapenemases, offering a novel mechanism to combat antibiotic resistance. Molecular dynamics simulations revealed unique binding modes distinct from traditional β-lactam inhibitors.

Recent synthetic methodology developments have expanded access to derivatives of 2138288-27-2. A 2024 ACS Catalysis publication described an asymmetric synthesis route using chiral phase-transfer catalysis, achieving >99% ee for the key epoxide formation step. This advancement enables more efficient exploration of structure-activity relationships, particularly for central nervous system targets where the tert-butyl group may influence blood-brain barrier penetration.

Safety and ADME profiling studies (2023, Drug Metabolism and Disposition) indicate that 2138288-27-2 exhibits favorable pharmacokinetic properties in rodent models, with moderate plasma protein binding (∼65%) and good oral bioavailability (58%). The compound shows minimal CYP450 inhibition at therapeutic concentrations, suggesting reduced potential for drug-drug interactions. However, researchers note the need for further optimization of clearance rates in primate models.

Ongoing clinical translation efforts focus on oncology applications, with two investigational new drug candidates derived from 2138288-27-2 entering Phase I trials in 2024. These include a covalent KRASG12C inhibitor and a selective JAK3 inhibitor for autoimmune disorders. The unique reactivity profile of this scaffold continues to inspire novel therapeutic approaches across multiple disease areas.

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